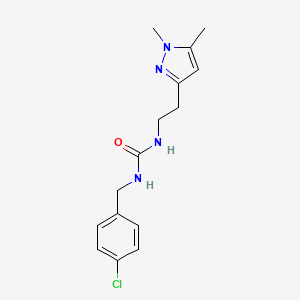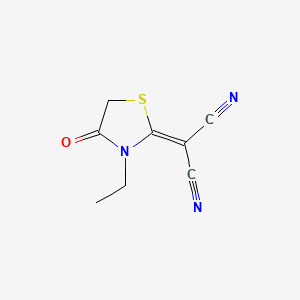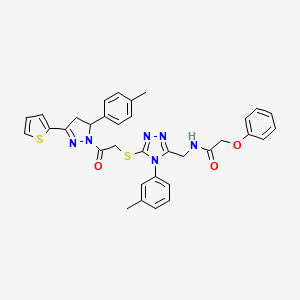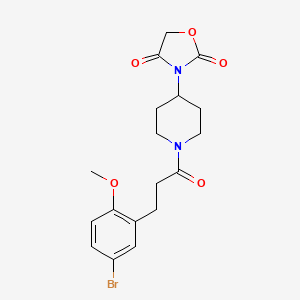
1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on similar compounds highlights the synthesis of pyrazole derivatives through one-pot, multicomponent protocols using urea as a catalyst. This process involves reactions such as Knoevenagel condensation, Michael addition, and ring opening and closing, indicating a method that could be adapted for the synthesis of 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (Li et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea has been elucidated through techniques like X-ray diffraction, indicating the presence of complex molecular interactions and the formation of three-dimensional networks. Such structural analyses are crucial for understanding the physical and chemical behavior of these compounds (Zhang et al., 2009).
Chemical Reactions and Properties
Urea and its derivatives participate in various chemical reactions, including gelation and complex formation, which are influenced by factors like pH and the presence of other chemical entities. These reactions are essential for understanding the chemical properties and potential applications of 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (Kirschbaum & Wadke, 1976).
Physical Properties Analysis
The physical properties, including solubility, crystallinity, and gelation characteristics, are critical for the practical application and handling of chemical compounds. Research on urea derivatives has shown a range of physical behaviors, from forming heat-reversible gels to crystalline structures, which could inform the handling of 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (J. Kirschbaum & D. Wadke, 1976).
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research on the synthesis of new heterocyclic compounds, including those with a sulfonamido moiety, has shown potential applications as antibacterial agents. The study by Azab, Youssef, and El-Bordany (2013) explores the synthesis of various heterocyclic compounds and their efficacy as antibacterial agents, suggesting that similar compounds could be investigated for antibacterial properties (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Catalysis
The work of Wenbo Li et al. (2017) describes a one-pot, multicomponent protocol for the synthesis of 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives using a urea catalyst, indicating that urea and its derivatives could be useful in catalyzing various chemical reactions, including Knoevenagel condensation, Michael addition, and cyclization steps (Wenbo Li, Reyhangul Ruzi, Keyume Ablajan, Zulpiya Ghalipt, 2017).
Gel Formation
A study by J. Kirschbaum and D. Wadke (1976) discusses the gelation properties of certain cyclic nucleotide inhibitors with urea, leading to thixotropic, heat-reversible gels. This indicates potential applications in material science, particularly in the development of gel-based systems for various uses (J. Kirschbaum, D. Wadke, 1976).
Anticancer Agents
Research on 1-aryl-3-(2-chloroethyl) ureas has explored their synthesis and in vitro assay as potential anticancer agents. The study by Gaudreault et al. (1988) highlights the cytotoxic effects of these compounds on human adenocarcinoma cells, suggesting that similar structures could be investigated for anticancer activities (R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(1,5-dimethylpyrazol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-11-9-14(19-20(11)2)7-8-17-15(21)18-10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKGYXPHMJPCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2498701.png)
![N'-(4-chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea](/img/structure/B2498703.png)
![5-bromo-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2498704.png)

![1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2498707.png)
![2-(3,5-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2498708.png)

![2-(5-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2498710.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-isobutoxynicotinamide](/img/structure/B2498711.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chlorophenyl)butanamide](/img/structure/B2498714.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-fluorobenzamide](/img/structure/B2498715.png)

